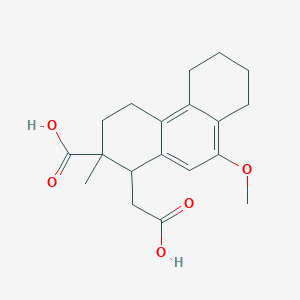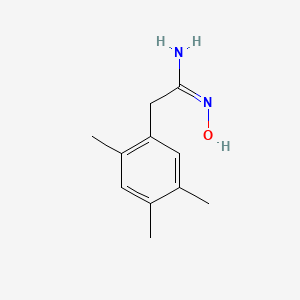![molecular formula C9H7NO B13804224 3,7-Ethanofuro[3,2-b]pyridine CAS No. 255398-78-8](/img/structure/B13804224.png)
3,7-Ethanofuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Ethanofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Ethanofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with furan derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Ethanofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-pyridine carboxylic acids, while reduction may produce dihydrofuran-pyridine derivatives.
Aplicaciones Científicas De Investigación
3,7-Ethanofuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,7-Ethanofuro[3,2-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Thiazolo[3,2-a]pyridines: These compounds also feature a fused ring system but with a thiazole ring instead of a furan ring.
Thieno[2,3-b]pyridines: These compounds have a thiophene ring fused to the pyridine ring, offering different electronic properties.
Isothiazolo[4,3-b]pyridines: These compounds contain an isothiazole ring fused to the pyridine ring, providing unique biological activities.
Uniqueness: 3,7-Ethanofuro[3,2-b]pyridine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
255398-78-8 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
6-oxa-9-azatricyclo[5.4.0.04,8]undeca-1(7),4,8,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-11-9-6(1)3-4-10-8(7)9/h3-5H,1-2H2 |
Clave InChI |
LBRHPROOXJOYFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=COC3=C1C=CN=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)

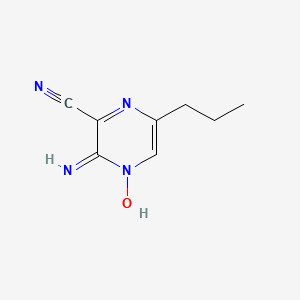
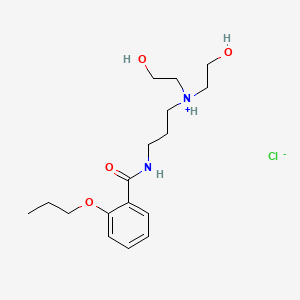
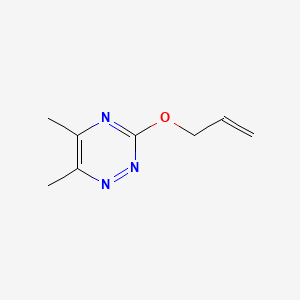

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
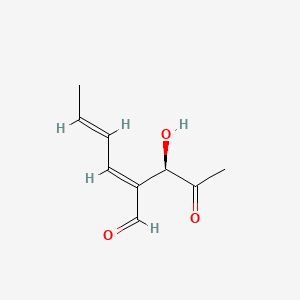
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
